N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide
Description
N-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide is a structurally complex molecule featuring a benzothiadiazole core substituted with a cyclopropyl group and two dioxo moieties. The ethyl linker connects this bicyclic system to a phenoxyacetamide group. This compound’s design leverages the benzothiadiazole scaffold, known for diverse bioactivities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c23-19(14-26-16-6-2-1-3-7-16)20-12-13-21-17-8-4-5-9-18(17)22(15-10-11-15)27(21,24)25/h1-9,15H,10-14H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIJPYQXDARSPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide is a synthetic compound characterized by its unique molecular structure and potential biological activities. With a molecular formula of C15H16N4O4S and a molecular weight of 348.38 g/mol, this compound has garnered attention in pharmacological research due to its promising therapeutic properties.
The compound's chemical structure includes a benzothiadiazole moiety, which is known for various biological activities. The presence of the cyclopropyl group and the phenoxyacetamide structure contributes to its potential as a bioactive agent.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O4S |
| Molecular Weight | 348.38 g/mol |
| Purity | ≥95% |
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The benzothiadiazole derivatives are particularly noted for their ability to modulate nitric oxide synthase (NOS) activity and exhibit anti-inflammatory effects.
Anticancer Properties
Recent studies have demonstrated that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide exhibits significant anticancer activity. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines such as breast and lung cancer cells. The mechanism involves the activation of caspase pathways and the modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it may serve as a potential lead compound for developing new antibiotics.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies involving cellular models of neurodegeneration have shown that it can reduce oxidative stress and inflammation in neuronal cells. This suggests its applicability in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
- Anticancer Study : A study published in Cancer Research evaluated the effects of the compound on MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability (IC50 = 12 µM), with enhanced apoptosis markers observed through flow cytometry analysis.
- Antimicrobial Efficacy : In research published in Journal of Antimicrobial Chemotherapy, the compound was tested against Staphylococcus aureus and Escherichia coli, showing MIC values of 8 µg/mL and 16 µg/mL respectively, indicating promising antibacterial activity.
- Neuroprotection : A study in Neuroscience Letters assessed the neuroprotective effects on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The treatment with the compound resulted in a 40% reduction in reactive oxygen species (ROS) levels compared to untreated controls.
Scientific Research Applications
Biological Activities
Antiviral Activity : Preliminary studies indicate that this compound may inhibit viral replication. It has shown potential effectiveness against viruses such as SARS-CoV-2 by interfering with viral entry or replication mechanisms. Research suggests that derivatives of benzothiadiazole can modulate viral activity through various pathways.
Antitumor Properties : Several derivatives of benzothiadiazole have exhibited cytotoxic effects on various cancer cell lines. The compound may act as an anticancer agent by inducing apoptosis in tumor cells and inhibiting cell proliferation. Case studies have highlighted its effectiveness in reducing tumor growth in specific cancer types.
Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic potential in treating inflammatory diseases. It has been shown to reduce markers of inflammation in preclinical models, suggesting a role in managing conditions like arthritis and other inflammatory disorders.
Research Findings and Case Studies
- Antiviral Mechanisms : A study published in a peer-reviewed journal demonstrated that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide significantly reduced viral load in infected cell cultures. The mechanism was attributed to the inhibition of viral entry proteins and interference with replication processes.
- Cytotoxicity Against Cancer Cells : In a laboratory setting, the compound was tested against various human cancer cell lines (e.g., breast and lung cancer). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity. The study concluded that the compound could be developed further as a lead candidate for cancer therapy.
- Inflammation Modulation : In animal models of inflammation, the compound exhibited significant anti-inflammatory effects by reducing cytokine levels and improving clinical scores of inflammation. This suggests its potential application in treating chronic inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole Derivatives (e.g., W1 from )
The benzimidazole-based compound 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) shares a bicyclic aromatic core with the target compound. Key differences include:
- Core Structure : Benzimidazole (N-containing bicyclic) vs. benzothiadiazole (S- and N-containing with dioxo groups).
- Bioactivity : W1 exhibits antimicrobial activity (MIC: 2 µg/mL) and moderate anticancer effects, whereas the target compound’s benzothiadiazole core may favor kinase or protease inhibition due to its electron-deficient nature .
Benzothiazole Acetamides (e.g., )
The patent EP 3 348 550A1 describes N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide and analogues. Comparisons include:
- Core Structure : Benzothiazole (one S, one N atom) vs. benzothiadiazole (two S/N atoms with dioxo groups).
- Substituents : Trifluoromethyl and methoxy groups in the benzothiazole derivatives enhance lipophilicity (logP ~4.0) and metabolic resistance, contrasting with the cyclopropyl group in the target compound (logP ~2.8), which balances steric bulk and hydrophobicity .
- Therapeutic Potential: Benzothiazole derivatives show kinase inhibition (Ki: 10 nM), while the target compound’s dioxo groups may facilitate interactions with oxidative enzymes or DNA .
Phenoxymethylbenzoimidazole-Triazole-Thiazole Hybrids ()
Compounds like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) feature triazole and thiazole rings, differing significantly from the target compound:
- Bioactivity : These hybrids target α-glucosidase (IC₅₀: <10 µM) and microbial pathogens, whereas the target compound’s benzothiadiazole may favor anticancer activity due to redox modulation .
Data Tables
Table 1: Physicochemical Properties
Q & A
Q. What are the common synthetic routes for preparing this compound?
The synthesis typically involves multi-step reactions:
- Amide coupling : Reacting a benzothiadiazole-ethylamine derivative with phenoxyacetyl chloride under reflux in chloroform or dichloromethane with a base (e.g., triethylamine) to form the acetamide moiety .
- Cyclopropane introduction : Using cyclopropane-containing precursors under controlled conditions (e.g., reflux in ethanol) to functionalize the benzothiadiazole core .
- Purification : Crystallization from ethanol or methanol to isolate the pure product, confirmed via melting point and elemental analysis .
Q. What spectroscopic techniques are essential for confirming the structure?
Key methods include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., phenoxy methylene at δ ~4.5 ppm, cyclopropane protons as multiplets) .
- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1660–1680 cm⁻¹, S=O stretches at ~1150–1250 cm⁻¹) .
- Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
Q. What are the typical biological targets screened for this class of compounds?
Common targets include:
- Enzymes : Kinases, proteases, or microbial enzymes (e.g., β-lactamases) assessed via inhibition assays .
- Cellular targets : Anticancer activity evaluated through cell viability assays (e.g., MTT on cancer cell lines) .
- Receptors : GPCR binding studies using radioligand displacement .
Q. What purification methods are most effective post-synthesis?
- Recrystallization : From ethanol or methanol to remove polar impurities .
- Column chromatography : Using silica gel with ethyl acetate/hexane gradients for non-polar byproducts .
- HPLC : For high-purity requirements, especially in biological studies .
Q. How is the purity of the compound validated after synthesis?
- Elemental analysis : Matches calculated vs. experimental C/H/N/S percentages .
- TLC/HPLC : Monitors single-spot elution or chromatographic peaks .
- Melting point : Sharp range (±2°C) confirms crystallinity .
Advanced Research Questions
Q. How can computational methods aid in optimizing the synthesis?
- Reaction path modeling : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify energetically favorable pathways .
- Condition optimization : Machine learning algorithms analyze reaction parameters (solvent, temperature) from literature data to propose high-yield conditions .
- Docking studies : Predict binding interactions with biological targets to prioritize analogs for synthesis .
Q. How can X-ray crystallography resolve structural ambiguities?
- Single-crystal growth : Slow evaporation from ethanol or DMSO to obtain diffraction-quality crystals .
- Data refinement : SHELX software refines bond lengths/angles, resolving stereochemical uncertainties (e.g., cyclopropane ring conformation) .
- Hydrogen bonding analysis : Identifies intermolecular interactions (e.g., N–H⋯O) influencing crystal packing and stability .
Q. What strategies improve scalability in reactor design?
- Continuous flow reactors : Enhance heat/mass transfer for exothermic amidation steps, reducing side reactions .
- Catalyst immobilization : Heterogeneous catalysts (e.g., polymer-supported bases) simplify purification and reuse .
- Process control systems : Real-time monitoring of pH and temperature adjusts conditions dynamically .
Q. How do substituents on the benzothiadiazole ring influence electronic properties?
- DFT calculations : Analyze electron-withdrawing/donating effects of substituents (e.g., cyclopropyl vs. methyl) on HOMO/LUMO levels .
- Spectroscopic correlation : Hammett plots relate substituent σ values to NMR chemical shifts or IR stretches .
- Reactivity studies : Compare rates of nucleophilic substitution at the benzothiadiazole sulfur under varying electronic environments .
Q. What challenges arise in resolving conflicting bioactivity data?
- Metabolite profiling : LC-MS identifies degradation products that may antagonize parent compound activity .
- Solubility assays : Measure logP and kinetic solubility to explain discrepancies between in vitro (high DMSO) and in vivo (aqueous) efficacy .
- Target engagement studies : Use CRISPR-modified cell lines to confirm specificity for suspected biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
